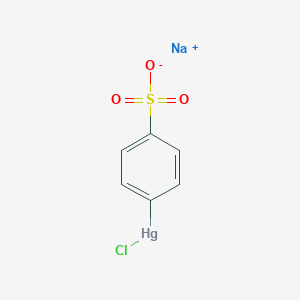

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt

Overview

Description

Synthesis Analysis

The synthesis of related benzenesulfonate salts involves various chemical routes, often starting from benzenesulfonic acid or its derivatives. For example, the synthesis of 2,3,4-tris(11‘-methacryloylundecyl-1‘-oxy)benzenesulfonic acid and its sodium salt has been described, showcasing methods applicable to similar compounds (Zhu et al., 2006). Another study presents the synthesis of novel derivatives of scavenger receptor inhibitor, highlighting synthetic approaches that could be adapted for 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Yoshiizumi et al., 2004).

Molecular Structure Analysis

X-ray scattering analysis and molecular modeling have been used to investigate the molecular arrangement in the mesophase of related compounds, providing insights into the structure that could be applicable to 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Zhu et al., 2006). The crystal structure of related compounds has also been determined, offering a foundation for understanding the molecular structure of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Rot et al., 2000).

Chemical Reactions and Properties

Research on related benzenesulfonate salts reveals their involvement in various chemical reactions, such as the binding and inhibition of specific biological processes, which may provide parallels to the chemical reactivity of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Benga et al., 1986).

Physical Properties Analysis

The physical properties of benzenesulfonate salts, such as thermal behavior and mesophase formation, have been extensively studied. These studies offer a window into understanding the physical properties of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Zhu et al., 2006).

Chemical Properties Analysis

The chemical properties of related compounds, including their reactivity and interactions with biological molecules, have been the subject of research. Such studies could inform the chemical properties analysis of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (Benga et al., 1986).

Scientific Research Applications

Thermal Energy Storage : Benzenesulfonic acid sodium salt, when added to a gas hydrate cool storage system along with calcium hypochlorite, significantly reduces subcooling and accelerates formation, enhancing the system's thermal energy storage efficiency (Bi et al., 2006).

Scavenger Receptor Inhibition : 2,4-Bis(octadecanoylamino)benzenesulfonic acid sodium salt is a novel scavenger receptor inhibitor, displaying potent inhibitory activity against acetyl-LDL binding to macrophages (Yoshiizumi et al., 2004).

Protein Isolation and Characterization : Sodium 4-(3,3-dimethyl-1-oxotridecyl)benzenesulfonate, a photodegradable detergent, effectively isolates and characterizes proteins without causing damage, proving beneficial in biochemistry and molecular biology (Epstein et al., 1982).

Optical Resolution : DL-cysteine salts of substituted benzenesulfonic acids are used in preferential crystallization to resolve racemic compounds, providing optically pure D- and L-Cys's, which is crucial in chiral chemistry (Shiraiwa et al., 1987).

Nonlinear Optics : New colorless 4-amino-1-methylpyridinium benzenesulfonate salts have shown potential for second-order nonlinear optics due to their large diagonal d components, indicating applications in photonics and telecommunication (Anwar et al., 2000).

Ion-Selective Membranes : Methacrylated Self-Organizing 2,3,4-Tris(alkoxy)benzenesulfonate introduces a new concept toward ion-selective membranes, potentially revolutionizing the way ions are selectively transported in various industrial and scientific applications (Zhu et al., 2006).

Water Transport in Erythrocytes : p-(Chloromercuri)benzenesulfonate binding by membrane proteins plays a role in inhibiting water transport in human erythrocytes, indicating its importance in understanding cellular hydration and transport mechanisms (Benga et al., 1986).

Safety And Hazards

The compound is associated with a hazardous surcharge3. It is recommended not to eat, drink, or smoke in work areas where this chemical is used6. Contaminated clothing and protective equipment should be removed before entering eating areas6. It is also advised to keep the chemical away from food, drink, and animal feeding stuffs6.

Future Directions

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt is used as a building block for research chemicals, reagents, and specialty chemicals3. It has been used in research related to the NhaA-Na/H Antiporter of Escherichia Coli7. Its future directions could involve further exploration of its uses in various research and industrial applications.

Please note that this information is based on the available resources and there might be additional information in other scientific literature.

properties

IUPAC Name |

sodium;chloro-(4-sulfonatophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O3S.ClH.Hg.Na/c7-10(8,9)6-4-2-1-3-5-6;;;/h2-5H,(H,7,8,9);1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDSRKSETVILKT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClHgNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | p-Chloromercuribenzenesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Mercury, chloro(p-sulfophenyl)-, sodium salt | |

CAS RN |

14110-97-5 | |

| Record name | Mercurate(1-), chloro(4-sulfophenyl)-, sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014110975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromercuri)benzenesulfonic acid monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

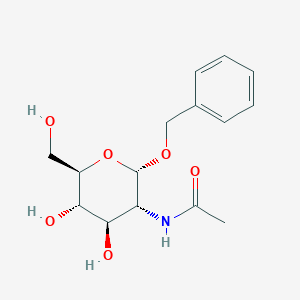

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)

![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)